ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a thiourea moiety, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis . The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve selectivity . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes involving thiourea or indole derivatives.
Mechanism of Action
The mechanism by which ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The thiourea moiety can interact with metal ions or other nucleophiles, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea: This compound has a similar thiourea and trifluoromethyl structure but lacks the indole core.
Ethyl 3,3,3-trifluoropyruvate: Another trifluoromethylated compound used in synthetic chemistry.
Uniqueness
Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is unique due to its combination of a trifluoromethyl group, a thiourea moiety, and an indole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-8-3-4-9-14(13)24-16)25-18(28)23-12-7-5-6-11(10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWXSKGWTUKAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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